

N,N'-bis(3-aminopropyl)oxamide (CAS 19980-60-0): A Technical Overview

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Compound of Interest

Compound Name: *N,N'-bis(3-aminopropyl)oxamide*

Cat. No.: *B15600689*

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Abstract

N,N'-bis(3-aminopropyl)oxamide, identified by the CAS number 19980-60-0, is a chemical compound whose publicly available experimental data is limited. This document summarizes the existing information, primarily from computational sources, and highlights the current knowledge gaps regarding its physicochemical properties, synthesis, and biological activity. Due to the scarcity of detailed experimental data, this guide serves as a foundational overview rather than an in-depth technical whitepaper.

Chemical Identity and Computed Properties

N,N'-bis(3-aminopropyl)oxamide is a diamide compound featuring two primary amine groups. Its structure suggests potential for hydrogen bonding and coordination chemistry. The fundamental identifiers and computed physicochemical properties are summarized below.

| Property | Value | Source |
|---|--|---------|
| CAS Number | 19980-60-0 | PubChem |
| Molecular Formula | C ₈ H ₁₈ N ₄ O ₂ | PubChem |
| Molecular Weight | 202.25 g/mol | PubChem |
| IUPAC Name | N,N'-bis(3-aminopropyl)oxamide | PubChem |
| Canonical SMILES | C(CN)CNC(=O)C(=O)NCCCN | PubChem |
| InChI Key | OAFXJTVPAIWNGD-UHFFFAOYSA-N | PubChem |
| Computed XLogP3-AA | -2.2 | PubChem |
| Computed Hydrogen Bond Donor Count | 4 | PubChem |
| Computed Hydrogen Bond Acceptor Count | 4 | PubChem |
| Computed Rotatable Bond Count | 7 | PubChem |
| Computed Exact Mass | 202.14297583 g/mol | PubChem |
| Computed Monoisotopic Mass | 202.14297583 g/mol | PubChem |
| Computed Topological Polar Surface Area | 118 Å ² | PubChem |
| Computed Heavy Atom Count | 14 | PubChem |

Note: The properties listed in the table above are computationally derived and have not been experimentally verified in publicly accessible literature.

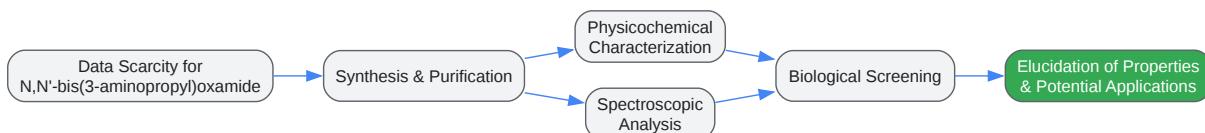
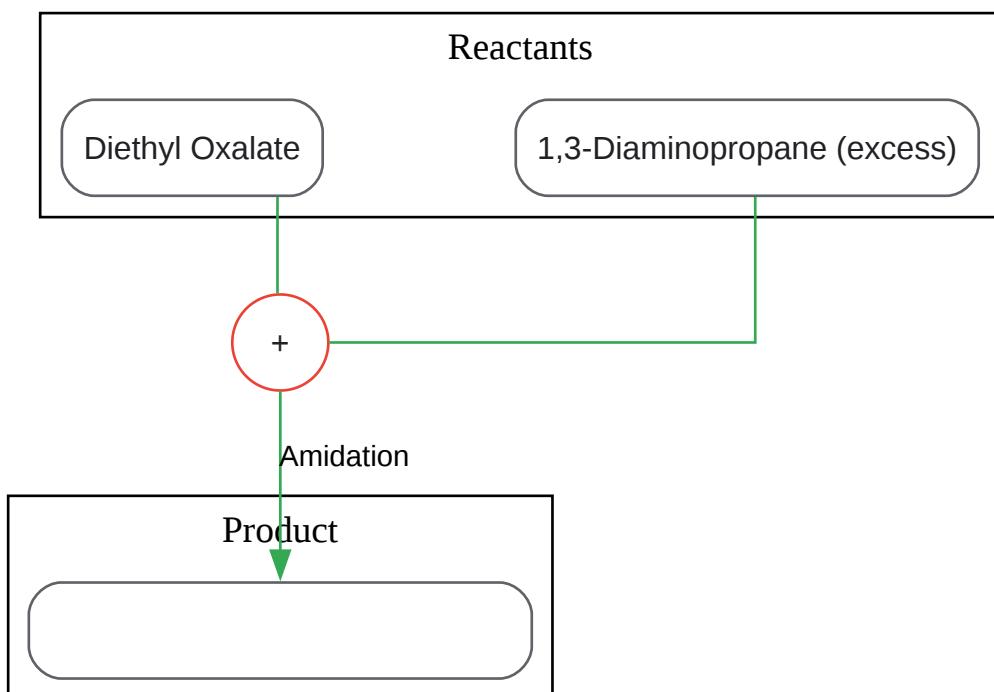
Synthesis

A definitive, peer-reviewed experimental protocol for the synthesis of **N,N'-bis(3-aminopropyl)oxamide** (CAS 19980-60-0) is not readily available in the public domain. A

potential synthetic pathway can be conceptualized based on general organic chemistry principles.

Conceptual Synthetic Pathway

A plausible method for the synthesis of **N,N'-bis(3-aminopropyl)oxamide** would involve the reaction of diethyl oxalate with an excess of 1,3-diaminopropane. This is a standard amidation reaction where the amine acts as a nucleophile, attacking the carbonyl carbons of the ester.



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